1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone
Description
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone (hereafter referred to as the target compound) is a pyrazoline derivative characterized by:
- A 4,5-dihydro-1H-pyrazol-1-yl core substituted at positions 3 and 5 with 4-methoxyphenyl and 2,3-dimethoxyphenyl groups, respectively.
- An ethanone moiety at position 1 of the pyrazoline ring, further functionalized with a thioether linkage to a 1-ethyl-1H-indol-3-yl group.
The structural complexity arises from the combination of methoxy substituents on aromatic rings and the indole-thioether side chain. These features may influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4S/c1-5-32-18-28(22-9-6-7-11-25(22)32)38-19-29(34)33-26(23-10-8-12-27(36-3)30(23)37-4)17-24(31-33)20-13-15-21(35-2)16-14-20/h6-16,18,26H,5,17,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFWSYOMTCPNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences and Similarities
*Estimated based on analogous structures.
Functional Implications of Substituents
In contrast, the 4-chlorophenyl group in introduces electron-withdrawing effects, which may alter reactivity or metabolic stability.
Indole-Thioether Side Chain: The 1-ethyl-1H-indol-3-yl-thio group is unique to the target compound. Indole derivatives are known for interactions with serotonin receptors or enzymes like cyclooxygenase , while the thioether linkage may confer redox activity or modulate solubility.
Comparison with Heterocyclic Analogs: The anthracenyl group in increases molecular rigidity and hydrophobicity, favoring membrane penetration but reducing aqueous solubility.
Crystallographic Analysis
- Single-crystal X-ray diffraction (e.g., SHELXL ) has been used to confirm the structures of analogs like . These studies reveal planar pyrazoline rings and dihedral angles between substituents, which influence packing and stability.
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